(3S)-N-benzylpyrrolidin-3-amine
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Overview
Description
(3S)-N-benzylpyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-benzylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
N-Benzylation: The nitrogen atom of pyrrolidine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The racemic mixture of N-benzylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.
Amination: The third carbon atom of the pyrrolidine ring is aminated using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-benzylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
(3S)-N-benzylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-N-benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-benzylpyrrolidine: Lacks the chiral amine group at the third carbon.
(3R)-N-benzylpyrrolidin-3-amine: The enantiomer of (3S)-N-benzylpyrrolidin-3-amine.
N-benzylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This chiral specificity is crucial in medicinal chemistry, where the (3S) configuration may exhibit distinct pharmacological effects.
Properties
IUPAC Name |
(3S)-N-benzylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXIAUKMQBTMN-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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